2-Desethyl-2-propylazithromycin 2-Desethyl-2-propylazithromycin Azithromycin Impurity O is an impurity of Azithromycin, a macrolide antibiotic effective against bacterial infections.
Brand Name: Vulcanchem
CAS No.: 763924-54-5
VCID: VC0193675
InChI: InChI=1S/C39H74N2O12/c1-15-16-28-39(10,47)32(43)25(6)41(13)20-21(2)18-37(8,46)34(53-36-30(42)27(40(11)12)17-22(3)49-36)23(4)31(24(5)35(45)51-28)52-29-19-38(9,48-14)33(44)26(7)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1
SMILES: CCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Molecular Formula: C39H74N2O12
Molecular Weight: 763.04

2-Desethyl-2-propylazithromycin

CAS No.: 763924-54-5

Cat. No.: VC0193675

Molecular Formula: C39H74N2O12

Molecular Weight: 763.04

Purity: ≥95%

* For research use only. Not for human or veterinary use.

2-Desethyl-2-propylazithromycin - 763924-54-5

Specification

CAS No. 763924-54-5
Molecular Formula C39H74N2O12
Molecular Weight 763.04
IUPAC Name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-2-propyl-1-oxa-6-azacyclopentadecan-15-one
Standard InChI InChI=1S/C39H74N2O12/c1-15-16-28-39(10,47)32(43)25(6)41(13)20-21(2)18-37(8,46)34(53-36-30(42)27(40(11)12)17-22(3)49-36)23(4)31(24(5)35(45)51-28)52-29-19-38(9,48-14)33(44)26(7)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1
Standard InChI Key PMJMEZRLHVDXSC-SBXXAWCKSA-N
SMILES CCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O

Introduction

Chemical Structure and Properties

2-Desethyl-2-propylazithromycin possesses a complex macrocyclic structure with specific modifications compared to the parent azithromycin molecule. The defining structural characteristic is the replacement of an ethyl group with a propyl group, which alters the compound's physicochemical properties and potentially its biological activity.

Basic Chemical Information

The compound is characterized by the following chemical properties:

PropertyValue
CAS Number763924-54-5
Molecular FormulaC39H74N2O12
Molecular Weight763.01-763.04 g/mol
IUPAC Name(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-2-propyl-1-oxa-6-azacyclopentadecan-15-one

Physical and Chemical Properties of the Dihydrate Form

The dihydrate form of 2-Desethyl-2-propylazithromycin has distinct properties:

PropertyValue
Molecular FormulaC39H78N2O14
Molecular Weight799.0 g/mol
Hydrogen Bond Donor Count7
Hydrogen Bond Acceptor Count16
Rotatable Bond Count8
Exact Mass798.54530517 Da

Structure-Activity Relationship

Structural Comparison with Azithromycin

2-Desethyl-2-propylazithromycin differs from azithromycin primarily in the replacement of an ethyl group with a propyl group. This structural modification maintains the core macrolide structure responsible for antimicrobial activity while potentially altering the compound's binding affinity to bacterial ribosomes. The slight increase in hydrophobicity due to the longer alkyl chain may influence the compound's ability to penetrate bacterial cell membranes, potentially affecting its antimicrobial spectrum and potency.

Mechanism of Action

Ribosomal Targeting

Similar to azithromycin, 2-Desethyl-2-propylazithromycin exerts its antimicrobial effect by targeting bacterial ribosomes. Specifically, it binds to the 23S rRNA of the 50S ribosomal subunit, creating a physical obstacle that prevents the translocation of peptidyl-tRNA during protein synthesis. This inhibition of protein synthesis is bacteriostatic in most cases but can be bactericidal at higher concentrations or against particular susceptible bacteria.

Protein Synthesis Inhibition

The binding of 2-Desethyl-2-propylazithromycin to bacterial ribosomes effectively blocks the translocation steps during translation, which is crucial for bacterial growth and survival. This mechanism impairs the ability of bacteria to synthesize essential proteins, ultimately leading to growth inhibition or bacterial death depending on the concentration and bacterial species involved. The structural modification in 2-Desethyl-2-propylazithromycin may subtly alter its binding affinity and efficacy compared to azithromycin.

Biological Activity

Antimicrobial Properties

Research into the biological activity of 2-Desethyl-2-propylazithromycin has demonstrated that it possesses antimicrobial properties, though its efficacy may vary compared to azithromycin. Studies indicate that it can inhibit the growth of various bacterial strains, suggesting potential applications in managing bacterial infections. The specific spectrum of activity against different bacterial species remains an area requiring further investigation.

Role in Pharmaceutical Analysis

Analytical Techniques for Identification

The identification and quantification of 2-Desethyl-2-propylazithromycin in pharmaceutical preparations involve sophisticated analytical techniques. Standard characterization methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and infrared spectroscopy (FT-IR) . These techniques ensure accurate detection and measurement of the impurity, essential for quality assurance in pharmaceutical manufacturing.

Research Findings

Pharmaceutical Development Considerations

In pharmaceutical development, controlling impurities like 2-Desethyl-2-propylazithromycin is crucial for ensuring the quality and safety of azithromycin products. Research has focused on developing manufacturing processes that minimize the formation of this impurity or effective purification methods to remove it. The presence of such impurities can potentially affect the efficacy and safety profile of the final drug product, emphasizing the importance of stringent quality control measures.

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